molecular formula C18H25FN2O3 B3094502 tert-Butyl [1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamate CAS No. 1258755-59-7

tert-Butyl [1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamate

Cat. No. B3094502
CAS RN: 1258755-59-7
M. Wt: 336.4
InChI Key: BBOQADKNZOCDSI-UHFFFAOYSA-N
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Description

Tert-Butyl [1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamate, also known as A-174, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the nervous system.

Scientific Research Applications

Environmental Remediation and Pollution Control

  • Decomposition of Air Toxics in Plasma Reactors : A study by Hsieh et al. (2011) focuses on the decomposition of air toxics, including methyl tert-butyl ether (MTBE), by applying radio frequency (RF) plasma reactors. This method demonstrates the feasibility of using RF plasma for decomposing and converting MTBE, a compound similar in structural complexity to tert-Butyl [1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamate, into less harmful substances (Hsieh et al., 2011).

  • Adsorption for Removal from Water : The work by Vakili et al. (2017) reviews the adsorption feasibility of various adsorbents for the elimination of MTBE from water. Understanding these adsorbents' affinity towards MTBE can guide future research in removing similar compounds from aqueous solutions (Vakili et al., 2017).

Synthesis and Chemical Applications

  • Graphical Synthetic Routes : A study by Mi (2015) discusses the synthetic routes of vandetanib, outlining the importance of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in the synthesis. This highlights the role of tert-butyl-based compounds in developing pharmaceuticals, suggesting potential research applications for this compound in drug synthesis (Mi, 2015).

  • Applications in N-Heterocycles Synthesis : Philip et al. (2020) review the use of tert-butanesulfinamide for asymmetric N-heterocycle synthesis via sulfinimines, covering literature from 2010–2020. This methodology provides access to structurally diverse piperidines and pyrrolidines, indicating the potential for this compound in synthesizing a wide range of N-heterocycles (Philip et al., 2020).

properties

IUPAC Name

tert-butyl N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)20-12-13-8-10-21(11-9-13)16(22)14-6-4-5-7-15(14)19/h4-7,13H,8-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOQADKNZOCDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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